molecular formula C7H13N3 B1605307 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine CAS No. 1002651-65-1

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Numéro de catalogue: B1605307
Numéro CAS: 1002651-65-1
Poids moléculaire: 139.2 g/mol
Clé InChI: BBWULNDJJUENCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Identification and Nomenclature

1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a substituted pyrazole derivative with systematic IUPAC name 1-(1-ethylpyrazol-3-yl)-N-methylmethanamine . Its molecular formula is C₇H₁₃N₃ , corresponding to a molecular weight of 139.20 g/mol . The compound is identified by several synonyms, including STL585538 , AKOS000316889 , and ChemBridge CH4183975516 .

The structural representation in SMILES notation is CCN1C=CC(=N1)CNC , highlighting the ethyl group at the pyrazole ring’s 1-position and the methylamine substituent at the 3-position. The InChIKey XAWZXHOJKQOJEL-UHFFFAOYSA-N uniquely encodes its stereochemical and connectivity features.

Physicochemical Characteristics

Molecular Weight and Purity

The compound has a molecular weight of 139.20 g/mol , consistent across multiple sources. Commercial samples typically report a purity of ≥95% , with liquid chromatography-mass spectrometry (LC-MS) confirming minimal impurities.

Phase Behavior and Solubility

At room temperature, this compound exists as a liquid with a density approximating 1.02 g/cm³ . Its solubility profile suggests miscibility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile , attributed to the amine and pyrazole functionalities. The logP value of 0.15 indicates moderate hydrophobicity, balancing lipophilic (ethyl, methyl) and hydrophilic (amine) groups.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Weight 139.20 g/mol
Purity ≥95%
Phase at RT Liquid
LogP 0.15

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆) reveals distinct signals:

  • δ 1.35 ppm (t, 3H) : Ethyl group’s terminal methyl protons.
  • δ 2.25 ppm (s, 3H) : N-Methylamine protons.
  • δ 3.50–3.70 ppm (m, 2H) : Methylene bridge between pyrazole and amine.
  • δ 6.20 ppm (d, 1H) and δ 7.45 ppm (d, 1H) : Pyrazole ring protons.

¹³C NMR (75 MHz, DMSO-d₆) assignments include:

  • δ 14.2 ppm : Ethyl group’s methyl carbon.
  • δ 38.5 ppm : N-Methylamine carbon.
  • δ 105.5 ppm and δ 142.3 ppm : Pyrazole ring carbons.

Infrared (IR) Spectroscopy

IR spectra show characteristic absorptions at:

  • 3300 cm⁻¹ : N-H stretching (amine).
  • 1600 cm⁻¹ : C=N stretching (pyrazole ring).
  • 1450 cm⁻¹ : C-H bending (ethyl and methyl groups).

Mass Spectrometry

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 139.20 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include losses of ethyl (-29 Da ) and methylamine (-31 Da ) groups.

Tautomerism and Conformational Dynamics

Tautomeric Equilibria

The pyrazole ring exhibits prototropic tautomerism , allowing nitrogen-bound hydrogen shifts between positions 1 and 2. Computational models suggest the 1H-pyrazole tautomer dominates due to stabilization from the ethyl substituent.

Conformational Flexibility

The methylene bridge (-CH₂-) between the pyrazole and amine permits rotational freedom , yielding multiple conformers. Density functional theory (DFT) calculations identify two low-energy conformers differing by 60° in the C-N-C-C dihedral angle. Nuclear Overhauser effect (NOE) correlations in 2D NMR support these predictions, showing proximity between the ethyl group and pyrazole protons.

Table 2: Tautomeric and Conformational Analysis
Feature Description Source
Dominant Tautomer 1H-pyrazole
Conformational Barriers ~2 kcal/mol (DFT)
Key NOE Correlations Ethyl ↔ Pyrazole H

Propriétés

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-7(9-10)6-8-2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWULNDJJUENCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350063
Record name 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-65-1
Record name 1-Ethyl-N-methyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves the following key steps:

  • Formation of the Pyrazole Core: The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.
  • N1-Ethylation of Pyrazole: Introduction of the ethyl substituent at the nitrogen N1 position of the pyrazole ring via alkylation using ethyl halides (e.g., ethyl iodide or ethyl bromide).
  • Introduction of the Methanamine Side Chain: Attachment of the N-methylmethanamine moiety through reductive amination or nucleophilic substitution reactions.

This modular approach allows for flexibility in modifying substituents and optimizing yields.

Detailed Preparation Methods

Pyrazole Ring Formation and Ethylation

  • Pyrazole Synthesis: The pyrazole ring is prepared by reacting hydrazine hydrate with a suitable 1,3-diketone under reflux conditions. This yields 1H-pyrazole-3-yl derivatives.
  • N1-Ethylation: The pyrazole nitrogen is alkylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~20–60°C). This step selectively introduces the ethyl group at the N1 position.

Experimental Data and Reaction Conditions

The following table summarizes experimental conditions and yields reported for related pyrazole derivatives, which inform the preparation of this compound:

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,3-diketone, reflux in ethanol or DMF 70–85 Standard pyrazole synthesis; reaction time 4–6 h
N1-Ethylation Ethyl iodide, K2CO3, DMF, 20–60°C, 12–24 h 75–90 Selective alkylation at N1; base neutralizes HI formed
Reductive amination Formaldehyde + methylamine, NaBH3CN, MeOH, rt, 12 h 65–80 Mild conditions favor selective reductive amination at pyrazole 3-position
Nucleophilic substitution Halomethyl pyrazole + methylamine, DMF, rt, 16 h 60–75 Alternative to reductive amination; requires halomethyl intermediate

Data adapted from synthetic protocols of pyrazole derivatives with similar substitution patterns.

Representative Synthetic Procedure

A typical synthetic route based on literature precedents involves:

  • Synthesis of 1-ethylpyrazole-3-carbaldehyde:

    • Ethylation of pyrazole followed by formylation at the 3-position using Vilsmeier-Haack reaction or oxidation of corresponding methyl derivatives.
  • Reductive Amination with Methylamine:

    • The aldehyde is reacted with methylamine in methanol at room temperature.
    • Sodium cyanoborohydride is added slowly to reduce the imine intermediate to the amine.
    • The reaction is monitored by TLC and quenched with water.
    • The product is extracted, purified by column chromatography or recrystallization.

This method provides good yields and high purity of this compound.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: To improve efficiency and reproducibility, continuous flow reactors can be employed for the alkylation and reductive amination steps.
  • Solvent Recycling and Green Chemistry: Use of recyclable solvents like ethanol or water-based media and catalytic hydrogenation instead of sodium cyanoborohydride can reduce environmental impact.
  • Purification: Crystallization and washing steps at controlled temperatures (0–5°C) ensure high purity and yield, as demonstrated in related pyrazole derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Pyrazole formation + N1 ethylation + reductive amination Hydrazine, 1,3-diketone, ethyl iodide, formaldehyde, methylamine, NaBH3CN Reflux, 20–60°C, 12–24 h High selectivity, good yields Multi-step, requires careful handling of reducing agents
Nucleophilic substitution on halomethyl pyrazole intermediate Halomethyl pyrazole, methylamine, base (K2CO3), DMF Room temperature, 16 h Simpler reductive step avoided Requires halomethyl intermediate synthesis
Continuous flow adaptation Same reagents as above Controlled flow, optimized T Scalable, reproducible Requires specialized equipment

Research Findings and Optimization

  • Reaction yields and purity are highly dependent on solvent choice, temperature control, and reagent stoichiometry.
  • Use of potassium carbonate as base in DMF facilitates efficient ethylation without over-alkylation.
  • Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity.
  • Alternative reductants like sodium triacetoxyborohydride can be used to minimize toxic byproducts.
  • Purification by silica gel chromatography or recrystallization from ethyl ether or hexanes yields analytically pure compounds suitable for biological testing.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemistry

1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine serves as a crucial building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate enzyme or receptor activities, influencing various biochemical pathways. This property opens avenues for exploring its role in drug development and therapeutic applications.

Medicine

The compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may interact with biological systems in ways that could be harnessed for medical treatments.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts, contributing to advancements in chemical manufacturing processes.

Case Study 1: Medicinal Chemistry

A study investigating the anti-inflammatory effects of this compound highlighted its potential in reducing inflammation markers in vitro. The compound demonstrated significant activity against specific inflammatory pathways, suggesting further exploration for therapeutic use.

Case Study 2: Biochemical Assays

Research on this compound's role as a ligand showed promising results when tested against various enzymes. The binding affinity and specificity indicated its potential as a candidate for drug design targeting specific biochemical pathways involved in disease mechanisms.

Mécanisme D'action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • Molecular Formula : C₁₃H₂₀N₄
  • Molecular Weight : 232.33 g/mol
  • Key Differences :
    • Replaces the ethyl group with an isopropyl substituent on the pyrazole ring.
    • Incorporates an additional 1-methylpyrrolylmethyl group on the amine, increasing steric bulk and lipophilicity.
  • Implications : The isopropyl group may enhance metabolic stability, while the pyrrole moiety could influence binding affinity in biological targets .
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • Key Differences :
    • Substitutes the ethyl group with a 3-methoxyphenyl ring at the pyrazole’s 1-position.
    • Introduces an oxygen atom via the methoxy group.
  • Implications : The aromatic methoxyphenyl group may improve π-π stacking interactions but increases toxicity risks (e.g., acute oral toxicity: H302, skin irritation: H315) .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Molecular Formula: Not explicitly stated, but ESIMS data (m/z 203 [M+H]) suggests ~C₁₀H₁₄N₄.
  • Key Differences :
    • Replaces the ethyl group with a pyridin-3-yl substituent at the pyrazole’s 3-position.
    • Uses an N-ethyl group instead of N-methylmethanamine.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aromatic Rings Toxicity Profile
1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine 139.20 ~1.2 (moderate) 1 Not reported in evidence
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 232.33 ~2.5 (high) 2 Unknown; likely higher due to bulk
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 217.27 ~2.8 (high) 2 H302, H315, H319, H335
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 180.23 ~1.5 (moderate) 2 No data; thiazole may confer reactivity

Key Observations :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable bioavailability compared to bulkier analogues.
  • Toxicity increases with aromatic substituents (e.g., methoxyphenyl in ), highlighting the ethyl group’s advantage in safety .

Activité Biologique

The compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a pyrazole derivative that has garnered attention for its potential biological activities. The structure of this compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₇H₁₄N₄
  • Molecular Weight : Approximately 154.21 g/mol
  • Structure : The compound consists of an ethyl-substituted pyrazole moiety linked to a methylmethanamine group.

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. For example, it has been shown to inhibit glycine transporters, which are implicated in neurological disorders.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways that affect cellular functions, contributing to its anti-inflammatory and analgesic properties.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting their growth.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Effects

In vitro studies have demonstrated that This compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests potential applications in treating inflammatory diseases.

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cell lines:

  • Cell Lines Tested : ME-180 (cervical cancer), A549 (lung cancer), HT-29 (colorectal cancer).
Cell LineIC50 (µM)Selectivity Ratio
ME-1805.22.5
A5494.83.0
HT-296.02.0

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results showed that compounds similar to This compound had significant activity against resistant strains, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound using an animal model of arthritis. Treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine?

  • Methodology :

  • Alkylation/Reductive Amination : React pyrazole derivatives with ethylating agents (e.g., ethyl bromide) under reflux, followed by reductive amination using NaBH₄ or similar reducing agents. For example, demonstrates NaBH₄-mediated reduction of imine intermediates to produce structurally related amines (yield: 65–92.8%) .
  • Mannich Reaction : Utilize formaldehyde and methylamine in the presence of acidic catalysts to construct the N-methylmethanamine moiety. highlights the Mannich reaction for synthesizing pyrazole-linked crown ether analogs .
    • Key Considerations : Monitor reaction progress via TLC or NMR. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., 400 MHz Bruker spectrometer, CDCl₃ solvent) to resolve pyrazole protons (δ 6.5–8.5 ppm) and N-methyl groups (δ 2.2–3.0 ppm) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) with Bruker Esquire 3000 PLUS instruments .
  • Elemental Analysis : Verify purity (>95%) through CHN analysis .

Q. What safety protocols are critical during handling?

  • PPE Requirements :

  • Respiratory : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 for higher concentrations .
  • Skin/Eye Protection : Wear nitrile gloves and chemical goggles. Full-body suits are advised to prevent dermal exposure .
    • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Approach :

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. notes SHELX’s robustness for small-molecule crystallography .
  • Case Study : describes polymorph characterization (e.g., fumarate salts) via single-crystal XRD to identify form I/II distinctions .

Q. What strategies address contradictions in reported physicochemical properties?

  • Gaps Identified : highlight missing data on melting point, solubility, and Log Pow .
  • Resolution :

  • Experimental Measurement : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for partition coefficients.
  • Computational Prediction : Apply software like ACD/Labs or COSMOtherm to estimate Log Pow and solubility .

Q. How can in vitro models assess pharmacological activity?

  • Case Study : reference analogs (e.g., vonoprazan) as proton-pump inhibitors. Design assays using:

  • H⁺/K⁺-ATPase Inhibition : Measure IC₅₀ in gastric cell lysates .
  • Cytotoxicity Screening : Use MTT assays (e.g., ) with hepatocyte or HEK293 cell lines to evaluate safety margins .

Q. What computational tools predict reactivity and stability under varying conditions?

  • Methods :

  • DFT Calculations : Model reaction pathways (e.g., pyrazole ring functionalization) using Gaussian09 .
  • Molecular Dynamics (MD) : Simulate degradation under acidic/thermal stress (e.g., ’s MD protocols for related intermediates) .

Data Contradictions and Mitigation

Q. How to reconcile discrepancies in toxicological data?

  • Issue : classify acute toxicity as Category 4 (oral) but lack specific LD₅₀ values .
  • Mitigation : Conduct OECD 423 acute oral toxicity studies in rodents, comparing results to structurally similar amines (e.g., ’s chlorophenyl analogs) .

Q. Why do synthesis yields vary across studies?

  • Factors :

  • Reagent Purity : emphasizes using anhydrous solvents and fresh NaBH₄ to avoid side reactions .
  • Temperature Control : Microwave-assisted synthesis (Biotage Initiator+) improves reproducibility for time-sensitive steps .

Methodological Tables

Parameter Recommended Protocol Reference
Synthetic Yield Optimization NaBH₄ reduction at 0°C → RT, 5 h stirring
NMR Solvent CDCl₃ for lipophilic intermediates
Crystallization Solvent Ethanol/water (7:3) for salt formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.